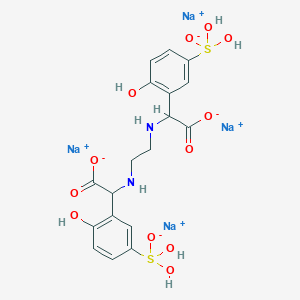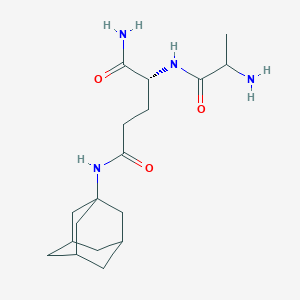
3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid
Übersicht
Beschreibung
“3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid” is a chemical compound with the CAS Number: 500541-40-2 . It has a molecular weight of 175.21 and its IUPAC name is 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO3S/c8-5(9)1-2-7-3-4-11-6(7)10/h1-4H2,(H,8,9) . This indicates that the compound contains 6 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiazolidine derivatives, including “3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid”, have been found to exhibit anticancer properties . They have been used in the development of new therapeutic agents for cancer treatment .
Antidiabetic Activity
Thiazolidine derivatives are used in the development of antidiabetic drugs . They play a crucial role in decreasing blood sugar levels .
Antimicrobial Activity
Thiazolidine derivatives have shown significant antimicrobial activity . For instance, some compounds have been found to be highly active against Bacillus cereus .
Antiviral Activity
Thiazolidinones, a class of thiazolidine derivatives, have demonstrated antiviral properties . They have been used in the development of drugs to combat various viral infections .
Anti-inflammatory Activity
Thiazolidinones have also been found to exhibit anti-inflammatory properties . They have been used in the development of drugs for the treatment of various inflammatory conditions .
Anticonvulsant Activity
Thiazolidinones have shown anticonvulsant properties . They have been used in the development of drugs for the treatment of epilepsy and other seizure disorders .
Neuroprotective Activity
Thiazolidine motifs have been found to exhibit neuroprotective activity . They have been used in the development of drugs for the treatment of various neurological disorders .
Antioxidant Activity
Thiazolidine motifs have also been found to exhibit antioxidant activity . They have been used in the development of drugs for the treatment of various conditions related to oxidative stress .
Eigenschaften
IUPAC Name |
3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c8-5(9)1-2-7-3-4-11-6(7)10/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXGOBWSTJVANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)N1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298343 | |
| Record name | 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid | |
CAS RN |
500541-40-2 | |
| Record name | 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![9,10-Anthracenedione, 1,5-bis[[4-(pentyloxy)phenyl]amino]-](/img/structure/B1619525.png)


![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 3,12,16,17-tetrachloro-](/img/structure/B1619531.png)


